Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(3,4-dimethoxyphenyl)-
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Overview
Description
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The presence of hydroxyl and methoxy groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acrylophenone, 2,4-dihydroxy-3-(3,4-dimethoxyphenyl)-
- 5’-bromo-4,2’-dihydroxy-3-methoxychalcone
- 2,2’-Dihydroxy-4’,6’-dimethoxychalcone
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(3,4-dimethoxyphenyl)- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of hydroxyl and methoxy groups further enhances its potential for various applications in research and industry.
Properties
CAS No. |
78050-53-0 |
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Molecular Formula |
C17H15BrO5 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15BrO5/c1-22-16-6-4-10(7-17(16)23-2)3-5-13(19)11-8-12(18)15(21)9-14(11)20/h3-9,20-21H,1-2H3/b5-3+ |
InChI Key |
WLFUUNZIHFWBHM-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)OC |
Origin of Product |
United States |
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